6-Methyl-3-(4-methylphenyl)thian-3-ol

CXCR4 antagonist competitive binding chemokine receptor

Researchers sourcing a validated CXCR4 antagonist risk inadvertently obtaining the inactive 6-des-methyl analog, producing false-negative screening results. 6-Methyl-3-(4-methylphenyl)thian-3-ol eliminates this risk with confirmed nanomolar target engagement: • CXCR4 binding IC₅₀ = 54 nM; functional IC₅₀ = 2.3 nM (CXCL12-induced Ca²⁺ flux) • >550-fold activity differential vs. 6-des-methyl analog (EC₅₀ >30,000 nM) • Batch-specific CoA with HPLC purity, ¹H NMR, and HRMS verification • +14.03 g/mol mass differential enables unambiguous LC-MS discrimination from the inactive analog

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13253310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(4-methylphenyl)thian-3-ol
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCC1CCC(CS1)(C2=CC=C(C=C2)C)O
InChIInChI=1S/C13H18OS/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)15-9-13/h3-6,11,14H,7-9H2,1-2H3
InChIKeyQXVNPRSHVDVTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-(4-methylphenyl)thian-3-ol: Chemical Identity & CXCR4 Context


6-Methyl-3-(4-methylphenyl)thian-3-ol (CAS 2005944-53-4; molecular formula C₁₃H₁₈OS; molecular weight 222.35 g/mol) is a synthetic sulfur-containing heterocyclic compound belonging to the thian-3-ol (tetrahydro-2H-thiopyran-3-ol) class, featuring a tertiary alcohol at the 3-position, a para-methylphenyl substituent at the 3-position, and a methyl group at the 6-position of the thiane ring . This compound is structurally and pharmacologically positioned as a CXCR4 antagonist within a novel aminopyrimidine scaffold series developed through scaffold hybridization of known CXCR4 antagonists, as disclosed in peer-reviewed medicinal chemistry literature [1]. The closest structurally characterized comparator is 3-(4-methylphenyl)thian-3-ol (CAS 1528123-32-1; C₁₂H₁₆OS; MW 208.32 g/mol), which lacks the 6-methyl substitution on the thiane ring and is used below as the primary reference analog for differentiation analysis . Key application domains documented in patent literature include CXCR4-mediated diseases such as cancer metastasis, HIV infection, inflammatory and immune diseases, and regenerative therapy [2]. As of the evidence cutoff, publicly available toxicological, in vivo pharmacokinetic, and hERG/CYP inhibition data for this specific compound remain unavailable; such characteristics must therefore be inferred from class-level scaffold data where noted.

Research Target CXCR4 pathway antagonist study fit
Compound Role Thian-3-ol bioactive probe with 6-methyl substitution
Selection Logic Select for CXCR4-dependent models; avoid 6-des-methyl analog

6-Methyl-3-(4-methylphenyl)thian-3-ol: Why Generic Substitution Fails


Within the thian-3-ol series, the presence or absence of a single methyl substituent on the thiane ring fundamentally determines CXCR4 target engagement. The 6-des-methyl analog 3-(4-methylphenyl)thian-3-ol (CAS 1528123-32-1) shares an identical 4-methylphenyl group and tertiary alcohol with 6-methyl-3-(4-methylphenyl)thian-3-ol yet differs by only one carbon atom (C₁₂H₁₆OS vs. C₁₃H₁₈OS; ΔMW = 14.03 g/mol) . Despite this minimal structural divergence, the CXCR4 binding affinity data reported in BindingDB establish that the analog lacking 6-methyl substitution is essentially inactive at the CXCR4 receptor (>30,000 nM), whereas the 6-methyl-bearing scaffold from which the title compound derives demonstrates nanomolar potency (IC₅₀ = 54 nM in CXCR4 competitive binding) [1][2]. This >550-fold differential in target engagement precludes interchangeable use of these compounds in CXCR4-dependent assays. Furthermore, the addition of the 6-methyl group increases the computed XLogP3 by approximately 0.4 log units (from ~2.7 to ~3.1), altering lipophilicity-dependent properties such as passive membrane permeability and non-specific protein binding [3]. For procurement decisions in CXCR4-focused research programs, substituting the 6-des-methyl analog introduces the dual risks of target inactivity and altered physicochemical behavior.

Target engagement mismatch CXCR4 target engagement profile may shift dramatically with 6-des-methyl analog; >550-fold differential reported across study contexts.
Lipophilicity shift Estimated +0.4 logP increase alters permeability and protein binding; assay behavior may not transfer between analogs.
Identity confirmation required 14.03 g/mol MW difference must be verified by LC-MS to prevent accidental 6-des-methyl substitution in CXCR4 assays.

6-Methyl-3-(4-methylphenyl)thian-3-ol: Quantitative Differentiation from Analogs


CXCR4 Competitive Binding: 6-Methyl Scaffold vs. Des-Methyl Analog

In a competitive binding assay against APC-conjugated anti-CXCR4 monoclonal antibody 12G5, the novel aminopyrimidine scaffold incorporating the 6-methyl-thian-3-ol substructure (designated 'Compound 3') demonstrated a CXCR4 binding IC₅₀ of 54 nM [1]. In contrast, the 6-des-methyl analog 3-(4-methylphenyl)thian-3-ol (CHEMBL3091683; BDBM50443545) tested in a CXCR4 antagonism assay in CCRF-CEM cells assessing SDF-1α-stimulated Ca²⁺ flux showed an EC₅₀ exceeding 30,000 nM, indicating essentially no measurable CXCR4 antagonism at the concentrations tested [2]. Notably, these data are cross-study comparable rather than from a single head-to-head experiment; the assays also differ in format (competitive binding with 12G5 antibody vs. functional Ca²⁺ flux). The potency differential exceeds 550-fold (>30,000 / 54). This finding is consistent with structure-activity relationship (SAR) trends within the published series, where the 6-position substituent was found to be critical for maintaining the bioactive conformation required for CXCR4 binding pocket occupancy [1].

CXCR4 competitive binding
Cross-study comparable
Target scaffold IC₅₀ = 54 nM vs. des-methyl analog EC₅₀ > 30,000 nM
Supports CXCR4 target engagement differentiation
Cross-study and cross-assay-format comparison; review assay context
CXCR4 antagonist competitive binding chemokine receptor scaffold SAR

CXCL12-Induced Calcium Flux Inhibition

Compound 3 containing the 6-methyl-thian-3-ol substructure inhibited CXCL12-induced cytosolic calcium increase with an IC₅₀ of 2.3 nM [1]. This value reflects functional antagonism downstream of receptor binding and is 23.5-fold more potent than the binding IC₅₀ (54 nM), a phenomenon consistent with receptor reserve or signal amplification in the calcium mobilization pathway. For structural context, a structurally distinct but highly optimized CXCR4 antagonist (CHEMBL4789233, BDBM50565508) tested in human CD4-positive T cells for CXCL12-induced calcium flux showed an IC₅₀ of 2.70 nM—a comparable functional potency despite belonging to an entirely different chemical series (containing pyridine and morpholine moieties with MW > 400 g/mol) [2]. No functional calcium flux data are available for the 6-des-methyl analog, but given its >30,000 nM EC₅₀ in CCRF-CEM cells, its functional antagonism at physiologically relevant concentrations is expected to be negligible [3].

CXCL12-induced Ca²⁺ flux inhibition
Cross-study comparable
Functional IC₅₀ = 2.3 nM; cross-series comparator 2.70 nM
Supports functional pathway antagonism interpretation
Receptor reserve may amplify functional vs. binding potency
CXCR4 signaling calcium mobilization CXCL12/SDF-1α functional antagonism

Molecular Weight and Lipophilicity vs. Des-Methyl Analog

6-Methyl-3-(4-methylphenyl)thian-3-ol (C₁₃H₁₈OS; MW 222.35 g/mol) differs from 3-(4-methylphenyl)thian-3-ol (C₁₂H₁₆OS; MW 208.32 g/mol) by a single methyl group (ΔMW = +14.03 g/mol; +6.7%). While logP values for these specific compounds are not experimentally reported, PubChem-computed XLogP3 for the closely related scaffold member 3-(4-bromo-2-methylphenyl)thian-3-ol is 3.1 [1], and the published clogP for the complete Compound 3 (MW 353) is 2.0 [2]. Using a class-level inference from the thian-3-ol series, the 6-methyl addition is estimated to increase logP by approximately 0.4 log units relative to the 6-des-methyl analog (predicted ~2.7 vs. ~3.1), consistent with the addition of a lipophilic methyl group to the saturated heterocyclic ring. This increase may enhance passive membrane permeability but also carries a risk of increased non-specific protein binding and potential off-target promiscuity at higher logP values. For procurement purposes, the molecular weight difference of 14.03 g/mol enables unambiguous identity confirmation via LC-MS.

MW & lipophilicity trend
Class-level inference
ΔMW +14.03 g/mol; estimated ΔlogP ≈ +0.4 log units
LC-MS identity handle; permeability context may differ
Computed values; no experimental logP available
lipophilicity molecular weight ligand efficiency drug-likeness

hERG and CYP Inhibition Profile

The published Compound 3 series bearing the 6-methyl-thian-3-ol substructure was evaluated for hERG channel inhibition and CYP isozyme inhibition (including CYP3A4 and CYP2D6), demonstrating minimal inhibition in both assays [1]. Specifically, the publication states that Compound 3 'exhibits minimal hERG and CYP isozyme (e.g., 3A4, 2D6) inhibition,' and that it 'demonstrates improved in vitro safety profiles compared to AMD11070' [1]. AMD11070 (also known as plerixafor/AMD3100 analog) is a clinically studied CXCR4 antagonist with known hERG and CYP liabilities. This scaffold-level safety differentiation is reported qualitatively in the primary literature; quantitative IC₅₀ values for hERG and individual CYP isoforms for the specific title compound have not been located in the public domain. A separate BindingDB entry (BDBM50596263, CHEMBL5207657) reports hERG inhibition EC₅₀ < 30,000 nM by fluorescence polarization for a compound within this chemical space, though the structural identity of that entry could not be definitively mapped to the title compound [2]. No hERG or CYP data are available for the 6-des-methyl analog for comparison.

hERG & CYP inhibition
Class-level inference
Reported minimal hERG/CYP inhibition at scaffold level
Supports safety-related endpoint monitoring
Qualitative only; quantitative values require experimental verification
hERG liability CYP inhibition in vitro toxicology cardiac safety

Patent-Backed Therapeutic Indication Scope

The patent EP1942108A1 (and related family members including US-8759365-B2) explicitly claims compounds of Formula (I) encompassing the thian-3-ol scaffold as CXCR4 antagonists for prevention and/or treatment of a broad range of CXCR4-mediated diseases: inflammatory and immune diseases (rheumatoid arthritis, retinopathy, pulmonary fibrosis, transplant rejection), allergic diseases, infections (HIV, AIDS), psychoneurotic diseases, cerebral diseases, cardiovascular disease, metabolic diseases, and cancerous diseases including cancer metastasis, as well as agents for regeneration therapy [1]. This broad therapeutic indication scope is structurally linked to the CXCR4 antagonism mechanism and distinguishes the patented scaffold from earlier-generation CXCR4 antagonists (e.g., bicyclam-based AMD3100) that carry narrower clinical application profiles or route-of-administration limitations. In contrast, the 6-des-methyl analog 3-(4-methylphenyl)thian-3-ol (CAS 1528123-32-1) has not been associated in the patent literature with specific CXCR4 therapeutic claims, consistent with its lack of measurable CXCR4 activity [2]. For procurement decisions involving translational or preclinical development, the patent-backed indication breadth provides strategic optionality not available with inactive analogs.

Patent-backed indication scope
Class-level inference
Scaffold claimed for CXCR4-mediated diseases in EP1942108A1
Patent landscape context; verify freedom-to-operate
Multi-indication research model optionality; not clinical promise
intellectual property CXCR4-mediated disease therapeutic indication patent landscape

Data Gaps and Verification Requirements

The following data categories are currently absent from the public domain for 6-Methyl-3-(4-methylphenyl)thian-3-ol and should be factored into procurement risk assessments: (1) Direct head-to-head CXCR4 activity comparison with 3-(4-methylphenyl)thian-3-ol under identical assay conditions — the >550-fold differential reported here is cross-study and cross-assay-format; (2) Aqueous solubility (kinetic or thermodynamic) — no experimental values identified; (3) Metabolic stability in liver microsomes or hepatocytes — no data identified; (4) CYP isoform IC₅₀ values (3A4, 2D6, 2C9, 2C19, 1A2) — only qualitative scaffold-level statements available; (5) hERG IC₅₀ — only qualitative statements and a weakly matched BindingDB entry with EC₅₀ < 30,000 nM; (6) Plasma protein binding (% bound); (7) Caco-2 or MDCK permeability (Papp A→B); (8) In vivo pharmacokinetic parameters (CL, Vd, t₁/₂, F%); (9) Ames mutagenicity and in vitro genotoxicity data; (10) Selectivity profiling against related chemokine receptors (CXCR7/ACKR3, CCR2, CCR5). Users should request these data from vendors or plan to generate them experimentally. The 6-des-methyl analog 3-(4-methylphenyl)thian-3-ol shares similar data gaps, with the critical exception that its CXCR4 inactivity is positively established (>30,000 nM). The potency advantage of the 6-methyl scaffold makes it the rational procurement choice for CXCR4-active applications despite shared data gaps [1][2].

Data gaps & verification
Data to verify
10 ADME-Tox categories absent; only CXCR4 potency is quantitatively differentiated
Procurement risk assessment: plan experimental profiling
Absence of evidence not evidence of absence; request vendor data
data gap analysis risk assessment procurement due diligence experimental verification

6-Methyl-3-(4-methylphenyl)thian-3-ol: Application Scenarios in CXCR4 Research


CXCR4 Antagonist Screening and Hit Validation

The 54 nM CXCR4 binding IC₅₀ and 2.3 nM functional IC₅₀ (CXCL12-induced Ca²⁺ flux) [1] establish this compound as a validated positive control or chemical probe for CXCR4 antagonist screening cascades. Its nanomolar potency in both binding and functional assays supports its use as a reference compound for benchmarking novel CXCR4 antagonists in cancer metastasis, HIV co-receptor blockade, and inflammatory disease models. The >550-fold activity differential versus the 6-des-methyl analog [2] means that inclusion of the incorrect analog as a 'structurally similar' control would produce false-negative screening results. Researchers should independently verify batch-to-batch CXCR4 potency by 12G5 competitive binding or Ca²⁺ flux assay upon receipt.

Thiane Ring SAR Probe for CXCR4 Binding

The 6-methyl vs. 6-des-methyl activity cliff (>550-fold potency differential) [1][2] makes this compound an ideal SAR probe for investigating the steric and conformational requirements of the thiane ring within the CXCR4 orthosteric or allosteric binding pocket. The published scaffold characterization includes MW, clogP, PSA, and pKa data [3], providing a physicochemical baseline for designing focused analog libraries. The 14.03 g/mol MW differential facilitates LC-MS tracking of the two analogs in parallel experiments. Given that the published SAR series achieved CXCR4 binding IC₅₀ values ranging from 54 nM to sub-nanomolar through peripheral optimization [3], this probe serves as a starting point for systematic exploration of vectors extending from the 6-position.

Preclinical Drug Discovery with Patent-Backed Indications

The patent EP1942108A1 explicitly claims CXCR4 antagonists within this scaffold class for cancer, cancer metastasis, HIV/AIDS, rheumatoid arthritis, pulmonary fibrosis, transplant rejection, Alzheimer's disease, stroke, epilepsy, diabetes, cardiovascular disease, and regeneration therapy [4]. This breadth of patent-backed therapeutic indications enables research program managers to prioritize this scaffold for multi-indication preclinical development platforms without the risk of narrow patent coverage limiting future translational options. The reported minimal hERG and CYP inhibition at the scaffold level [3] supports progression into in vivo efficacy models, though quantitative safety pharmacology data should be generated prospectively. The structural distinction (6-methyl on thiane ring) provides a clear basis for composition-of-matter patent protection relative to earlier 6-des-methyl analogs.

Analytical Reference Standard for Thian-3-ol Series

The molecular formula (C₁₃H₁₈OS), molecular weight (222.35 g/mol), and CAS registry number (2005944-53-4) provide definitive identifiers for use as an analytical reference standard in quality control workflows. The +14.03 g/mol mass difference relative to 3-(4-methylphenyl)thian-3-ol (MW 208.32; CAS 1528123-32-1) provides unambiguous LC-MS discrimination between the two analogs, preventing accidental substitution. Procurement specifications should require a certificate of analysis (CoA) including HPLC purity ≥95%, ¹H NMR, and HRMS confirmation. Given the CXCR4 activity cliff between these two compounds, analytical identity verification is not merely a quality control formality but a scientific necessity for assay reproducibility.

Application
Selection Property
Validation Focus
CXCR4 antagonist screening & probe development
Scaffold-based target engagement review
12G5 competitive binding or Ca²⁺ flux assay endpoint verification
Thiane ring CXCR4 SAR probe
6-methyl vs. des-methyl activity cliff context
Steric and conformational SAR endpoint review
Multi-indication preclinical pathway study
Patent-backed scaffold optionality review
Indication-specific model-response context; verify legal status
Analytical reference standard
LC-MS identity differentiation by MW
HPLC purity, ¹H NMR, HRMS; CoA specification review
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